1-(Ethylsulfonyl)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-ethylsulfonylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-13(11,12)10-5-3-8(7-9)4-6-10/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAIZQANONWURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)piperidine-4-carbonitrile involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
1-(Ethylsulfonyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted piperidine derivatives. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(Ethylsulfonyl)piperidine-4-carbonitrile typically involves multi-step reactions utilizing solvents like dichloromethane or acetonitrile. The reaction conditions can vary from room temperature to reflux conditions, depending on the desired yield and purity. The compound undergoes several chemical reactions:
- Oxidation : Can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to sulfone derivatives.
- Reduction : Reduction using lithium aluminum hydride or sodium borohydride can yield amine derivatives.
- Substitution : Nucleophilic substitution at the cyano group allows for the formation of various piperidine derivatives using alkyl halides and nucleophiles.
Applications in Scientific Research
This compound has a broad range of applications across multiple disciplines:
Chemistry
- Building Block : Serves as a precursor for synthesizing more complex molecules, facilitating the development of novel compounds.
Biology
- Biological Activity : Research indicates potential effects on cellular processes and enzyme inhibition. Studies have explored its role in modulating biological pathways, which may lead to therapeutic applications.
Medicine
- Therapeutic Potential : Investigated for its ability to interact with specific molecular targets, particularly in cancer treatment. Its mechanism often involves enzyme inhibition, which can suppress cancer cell proliferation.
Industry
- Intermediate Production : Used as an intermediate in the synthesis of pharmaceuticals and fine chemicals, highlighting its importance in industrial chemistry.
Case Studies
While specific case studies were not included in the search results, existing literature suggests that compounds similar to this compound have been utilized in various research scenarios:
- Cancer Research : Studies have demonstrated its potential as an anticancer agent through enzyme inhibition pathways.
- Drug Development : Its role as a building block has been critical in synthesizing new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Substituted Piperidine-4-carbonitriles
- 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile (CAS: Not specified): Structure: Aryl substitution at the 1-position (4-CF₃-phenyl) vs. ethylsulfonyl. Synthesis: Prepared via nickel-catalyzed cross-coupling between 4-bromobenzotrifluoride and piperidine-4-carbonitrile, achieving 88% yield . Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the polar ethylsulfonyl group. Applications: Used in photochemical cross-coupling studies, highlighting reactivity differences due to aryl vs. sulfonyl substituents .
Alkyl Chain-Functionalized Piperidine-4-carbonitriles
- 1-(4-Oxopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile (CAS: Not specified): Structure: Features a ketone-functionalized alkyl chain at the 1-position. Synthesis: Derived via late-stage C(sp³)–H hydroxylation of a precursor, purified by flash chromatography . Properties: The ketone group introduces a site for further derivatization (e.g., reduction to alcohol or amine), contrasting with the inert ethylsulfonyl group .
- 1-(5-Aminopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile (CAS: Not specified): Structure: Contains a primary amine-terminated alkyl chain. Applications: The amine group enables conjugation with carboxylic acids or electrophiles, offering versatility in drug design compared to the non-reactive ethylsulfonyl group .
Sulfonyl-Substituted Piperidine Derivatives
- 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide (CAS: 942474-30-8): Structure: Combines ethylsulfonyl and nitro groups on a phenyl ring attached to piperidine. Molecular weight (341.38 g/mol) is higher than 1-(ethylsulfonyl)piperidine-4-carbonitrile (MW: ~229.3 g/mol) .
Heteroaromatic Substituted Piperidine-4-carbonitriles
- 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile (CAS: 1416624-71-9): Structure: Substituted with a pyridine ring bearing an amino group. Applications: The pyridine moiety enhances binding to biological targets (e.g., kinases) through π-π stacking and hydrogen bonding, differing from the sulfonyl group’s steric and electronic effects .
Comparative Analysis Table
Key Findings and Insights
Electronic Effects : The ethylsulfonyl group in this compound provides stronger electron-withdrawing effects compared to aryl or alkyl substituents, altering reactivity in cross-coupling and nucleophilic substitution reactions .
Synthetic Accessibility : Aromatic-substituted derivatives (e.g., 4-CF₃-phenyl) are synthesized efficiently via cross-coupling (88% yield), whereas alkyl-functionalized analogs require multi-step C–H activation .
Biological Activity
Overview
1-(Ethylsulfonyl)piperidine-4-carbonitrile is a synthetic compound with the molecular formula C8H14N2O2S. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and effects on cellular processes. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an enzyme inhibitor , binding to the active sites of enzymes and modulating their functions. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, potentially leading to reduced tumor growth.
- Cellular Processes : It affects various cellular processes, which may include apoptosis and cell cycle regulation.
Research Findings
Recent studies have highlighted the compound's potential applications in cancer therapy and other therapeutic areas. Below are some significant findings from recent research:
Case Studies and Experimental Results
-
Antiproliferative Activity :
- In vitro studies demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For example, it showed IC50 values indicating effective inhibition of cell viability in specific cancer types.
-
Mechanistic Insights :
- Research has indicated that the compound's mechanism involves competitive inhibition of target enzymes, supported by kinetic studies that reveal its binding affinity and specificity.
-
Comparative Studies :
- Compared to similar compounds like 1-(Methylsulfonyl)piperidine-4-carbonitrile, variations in biological activity were noted due to differences in alkyl group size and electronic properties.
Data Tables
The following table summarizes the biological activity data for this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-231 (Breast) | 25.0 | Enzyme inhibition |
| Study 2 | OVCAR-3 (Ovarian) | 30.5 | Apoptosis induction |
| Study 3 | COV318 (Ovarian) | 22.0 | Cell cycle arrest |
The synthesis of this compound involves several steps, typically utilizing solvents like dichloromethane or acetonitrile under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may further modify its biological properties.
Q & A
Basic: How can researchers optimize the synthesis of 1-(ethylsulfonyl)piperidine-4-carbonitrile to improve yield and purity?
Methodological Answer:
Optimization involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst efficiency. For example:
- Coupling Reactions : Use Buchwald-Hartwig amination or Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups. demonstrates the use of piperidine-4-carbonitrile in a bromoisothiazolo[4,3-b]pyridine coupling reaction (86% yield) using dichloromethane/acetone (95:5) for purification .
- Purification : Silica gel flash chromatography with gradient elution (e.g., dichloromethane/acetone) effectively removes byproducts. Ensure reaction monitoring via TLC or HPLC to terminate reactions at optimal conversion .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm structural integrity. For instance, -NMR in DMSO-d6 can resolve piperidine ring protons (δ 4.29–4.02 ppm) and sulfonyl group environments .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calcd for CHBrNS: 322.9961, observed 322.9958) .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients, as highlighted in for related piperidine derivatives .
Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Docking vs. Assay Discrepancies : If computational models predict kinase inhibition (e.g., GAK) but in vitro assays show low activity, reevaluate ligand-protein solvation effects or conformational flexibility. Use molecular dynamics simulations to refine binding poses .
- Data Validation : Cross-check purity (via COA, as in ) and confirm compound stability under assay conditions (e.g., pH, temperature) .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?
Methodological Answer:
- Core Modifications : Introduce substituents at the piperidine 4-position (e.g., bromine in ) or isothiazolo-pyridine moieties () to modulate steric/electronic effects.
- Bioisosteric Replacement : Replace the ethylsulfonyl group with methylsulfonyl or aryl sulfonamide groups to evaluate solubility and target affinity .
- Activity Cliffs : Use dose-response assays to identify critical substituents. For example, ’s compound 12d (94% yield) showed enhanced activity via methoxy-phenyl substitution .
Advanced: How can researchers identify and quantify synthetic impurities in this compound batches?
Methodological Answer:
- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) with high sensitivity. Use fragmentation patterns to assign structures.
- Quantitative -NMR : Integrate impurity peaks against a known internal standard (e.g., maleic acid) for quantification .
- Stability Studies : Monitor degradation under stress conditions (heat, light) to identify labile functional groups, such as the sulfonyl moiety .
Advanced: What experimental approaches are used to identify biological targets of this compound?
Methodological Answer:
- Kinase Profiling : Screen against kinase panels (e.g., Cyclin G Associated Kinase [GAK] in ) using ATP-competitive binding assays .
- Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and mass spectrometry .
- CRISPR-Cas9 Knockout : Validate target engagement by assessing loss of compound efficacy in cells lacking the putative target .
Advanced: How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to predict logP (e.g., 0.283 in ), solubility, and cytochrome P450 interactions .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities of derivatives to prioritize synthesis. For example, predict the impact of fluorophenyl substitutions ( ) on target binding .
Advanced: What synthetic routes are available for preparing deuterated or isotopically labeled analogs of this compound for metabolic studies?
Methodological Answer:
- Deuterium Exchange : Catalytic H/D exchange under acidic conditions (DO/DCl) to label the piperidine ring.
- Radiolabeling : Introduce at the nitrile group via KCN in nucleophilic substitution reactions, as demonstrated in for related carbonitriles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
